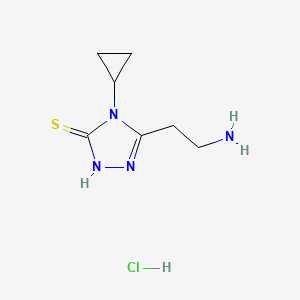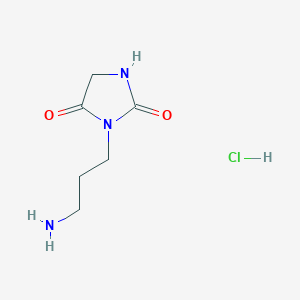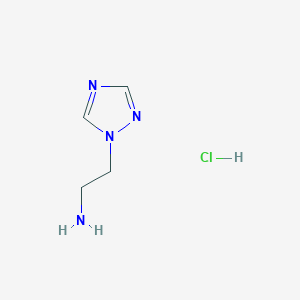
4-Methanesulfonyl-2,6-dinitrophenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sensing of Nitroaromatic Compounds
“4-Methanesulfonyl-2,6-dinitrophenol” can be utilized in the detection and sensing of nitroaromatic compounds. This application is crucial due to the environmental and security concerns associated with nitroaromatics. For instance, the compound’s derivatives have been used in the selective sensing of 2,4,6-Trinitrophenol (TNP) via a Zn-based Metal-Organic Framework (MOF), showing high sensitivity and selectivity .
Environmental Monitoring
The compound’s ability to detect nitroaromatics makes it valuable for environmental monitoring. It can be employed to track pollutants like 2,6-dinitrophenol, which are hazardous to ecosystems. Advanced sensors using “4-Methanesulfonyl-2,6-dinitrophenol” can provide rapid and accurate measurements of such pollutants in water bodies and soils .
Electrochemical Sensors
“4-Methanesulfonyl-2,6-dinitrophenol” can be integrated into electrochemical sensors. These sensors are designed to detect specific chemicals with high precision. The compound’s derivatives have been used to enhance the sensitivity and detection limits of sensors targeting 2,6-dinitrophenol, which is important for both environmental and industrial applications .
Photoreduction Techniques
In the field of photoreduction, “4-Methanesulfonyl-2,6-dinitrophenol” can play a role in the development of new materials. For example, silver nanoparticle-decorated nanocomposites have been synthesized using similar compounds for efficient detection of 2,6-dinitrophenol, showcasing the potential of “4-Methanesulfonyl-2,6-dinitrophenol” in enhancing photoreduction processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Methanesulfonyl-2,6-dinitrophenol is the mitochondria, specifically the oxidative phosphorylation process . This compound acts as an uncoupler, disrupting the proton gradient established by the electron transport chain, thereby affecting ATP production .
Mode of Action
4-Methanesulfonyl-2,6-dinitrophenol interacts with its target by inserting itself into the mitochondrial membrane and carrying protons across the membrane . This action bypasses the ATP synthase, the enzyme responsible for ATP production, leading to a decrease in ATP synthesis and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial part of cellular respiration . By disrupting this pathway, 4-Methanesulfonyl-2,6-dinitrophenol causes the cell to use more energy to produce ATP, leading to increased metabolism and potential weight loss .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of 4-Methanesulfonyl-2,6-dinitrophenol’s action is an increase in metabolic rate and potential weight loss . It can also lead to severe side effects, including hyperthermia and hepatotoxicity .
Propiedades
IUPAC Name |
4-methylsulfonyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYCIVHWRROCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,6-dinitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)




![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)


![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)
![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)
